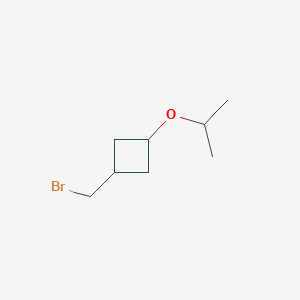

1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane

CAS No.:

Cat. No.: VC17673624

Molecular Formula: C8H15BrO

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15BrO |

|---|---|

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | 1-(bromomethyl)-3-propan-2-yloxycyclobutane |

| Standard InChI | InChI=1S/C8H15BrO/c1-6(2)10-8-3-7(4-8)5-9/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | DZTCHINCGYTUEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1CC(C1)CBr |

Introduction

1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula . It is characterized by a cyclobutane ring substituted with a bromomethyl group and an isopropoxy group. This compound has garnered interest in synthetic organic chemistry due to its potential applications in the development of new materials, pharmaceuticals, and intermediates for chemical synthesis.

Structural Features

The structure of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane consists of:

-

A cyclobutane ring as the core structure.

-

A bromomethyl group (-CH₂Br) attached to one carbon atom of the cyclobutane ring.

-

An isopropoxy group (-OCH(CH₃)₂) attached to another carbon atom on the cyclobutane ring.

This unique substitution pattern imparts specific reactivity to the compound, making it a useful intermediate for further functionalization in organic synthesis.

Applications and Potential Uses

Although specific applications of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane have not been extensively documented, brominated cycloalkanes are widely used in:

-

Pharmaceutical Research: Brominated compounds often serve as intermediates for synthesizing biologically active molecules.

-

Material Science: The presence of reactive bromine enables further functionalization, which can be utilized in polymer chemistry or material modification.

-

Organic Synthesis: The compound can act as a precursor for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Research Gaps and Future Directions

Despite its potential, limited data is available on the synthesis, reactivity, and biological activity of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane. Future research could focus on:

-

Physical Property Determination: Experimental studies to determine boiling point, melting point, and density.

-

Reactivity Studies: Exploration of its behavior in nucleophilic substitution and other organic reactions.

-

Biological Evaluation: Investigating potential antimicrobial or cytotoxic properties through in vitro studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume